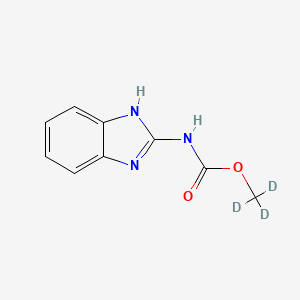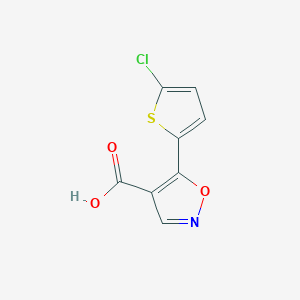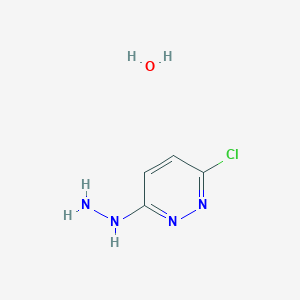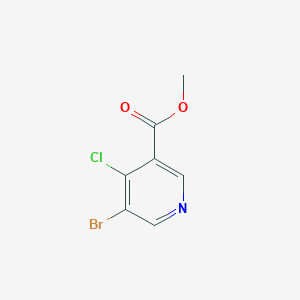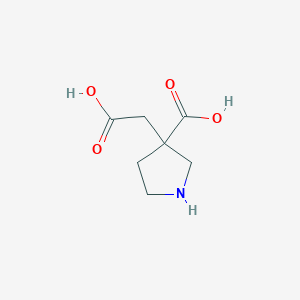
3-(Carboxymethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid, has been a subject of research. A variety of methods have been developed, including organocatalytic enantioselective Michael addition reactions .Molecular Structure Analysis
The molecular formula of this compound is C7H11NO4 . The InChI code is 1S/C7H11NO4.ClH/c9-5(10)3-7(6(11)12)1-2-8-4-7;/h8H,1-4H2,(H,9,10)(H,11,12);1H .Scientific Research Applications
Synthetic Methods for Pyrrolidine Derivatives
- The synthesis of 4-Aryloxymethyl-3-pyrrolines and isomeric pyrrolidines involves a three-component coupling of propargylic amines, vinyl sulfones, and phenols. This process provides access to 2,4-disubstituted pyrrole-3-carboxylates and 3,4-disubstituted pyrrolidin-2-ones through an unprecedented rearrangement process or aromatization of corresponding pyrrolines (Clique et al., 2004).
Chemical Reactions and Functionalization
- Cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated carbonyl compounds. The process involves generation of a conjugated azomethine ylide followed by electrocyclization and potential tautomerization, resulting in ring-fused pyrrolines which can be further oxidized or reduced (Kang et al., 2015).
Structural Characterization and Conformation
- Structural characterisation of hexamer of a beta-amino acid tethered to a pyrrolidin-2-one ring has been performed, revealing a 12-helix conformation assigned by NMR analysis and confirmed by molecular dynamics simulations (Menegazzo et al., 2006).
Asymmetric Reactions and Catalysts
- Pyrrolidine and related amines undergo asymmetric A(3) reactions in the presence of copper iodide and an easily accessible cocatalyst, achieving up to 96% enantiomeric excess. This process is significant for obtaining chiral propargylamines and related compounds (Zhao & Seidel, 2015).
Steric and Electrostatic Shielding
- New pyrrolidine nitroxide radicals have been synthesized with improved stability through steric and electrostatic shielding, with potential applications as spin probes and labels. These compounds were structurally characterized by X-ray crystallography and EPR spectroscopy (Lampp et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
3-(carboxymethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-5(10)3-7(6(11)12)1-2-8-4-7/h8H,1-4H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNXDPZYBMTULA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B1429895.png)





